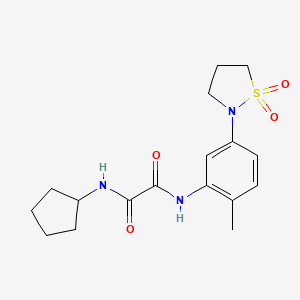

N1-cyclopentyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-cyclopentyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide, also known as CPDIO, is a synthetic compound that belongs to the class of oxalamides. It has gained significant attention in recent years due to its potential applications in scientific research. CPDIO is a promising candidate for drug discovery and development due to its unique properties and mechanism of action.

Scientific Research Applications

PET Imaging and Receptor Studies

N1-cyclopentyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide and related compounds have shown promise in Positron Emission Tomography (PET) imaging, particularly for studying brain receptors. For instance, WAY-100635, a compound structurally related to N1-cyclopentyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide, labeled with carbon-11, is used in PET to study 5-HT1A receptors in the human brain. The metabolism of such radioligands is crucial for developing biomathematical models for interpreting brain radioactivity uptake in terms of receptor-binding parameters. One study found that WAY-100635 is rapidly metabolized into more polar radioactive compounds in both monkeys and humans after intravenous injection. In PET experiments, these compounds showed high uptake in brain areas rich in 5-HT1A receptors, suggesting potential for enhanced signal contrast in PET studies (Osman et al., 1996). Similarly, WAY-100635 and its derivatives are crucial for understanding the in vivo occupancy of 5-HT1A receptors, which are important in the pathophysiology and treatment of anxiety and depression (Rabiner et al., 2002). This emphasizes the significance of these compounds in neuropsychiatric research.

Metabolism and Excretion Studies

Studies have also focused on the metabolism and excretion of compounds structurally similar to N1-cyclopentyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide in humans. For instance, the pharmacokinetics, metabolism, and excretion of ticagrelor, a compound with a structural component similar to the N1-cyclopentyl moiety, were investigated to understand its behavior in the human body. The study revealed that ticagrelor and its metabolites are largely restricted to the plasma space, with major circulating components being ticagrelor and its metabolites. This indicates that metabolic clearance is a key route of elimination, highlighting the importance of understanding the metabolic pathways of such compounds (Teng et al., 2010).

Nephrotoxicity and Neurotoxicity Studies

Another area of research involving compounds related to N1-cyclopentyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide is the study of their nephrotoxicity and neurotoxicity. For instance, high-resolution proton nuclear magnetic resonance spectroscopy of urine was used to identify novel biochemical markers of ifosfamide-induced toxicity, a compound with structural similarities. This study aimed to understand the biochemical changes associated with ifosfamide therapy, including changes in the excretion profiles of low molecular weight endogenous metabolites and the urinary mesna:dimesna ratio. These findings are crucial for optimizing ifosfamide therapy and understanding the toxicity mechanisms of related compounds (Foxall et al., 1997).

properties

IUPAC Name |

N-cyclopentyl-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4S/c1-12-7-8-14(20-9-4-10-25(20,23)24)11-15(12)19-17(22)16(21)18-13-5-2-3-6-13/h7-8,11,13H,2-6,9-10H2,1H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVSJRLWFCDUDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclopentyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2815218.png)

![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)

![1-[4-(Quinazolin-4-ylamino)phenyl]azetidin-2-one](/img/structure/B2815222.png)

![1,3-Dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2815223.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2815225.png)

![N-(3,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2815230.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2815232.png)

![Methyl 3-{2-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2815233.png)

![9-(4-Phenylpiperazino)-8-(phenylsulfonyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B2815235.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2815238.png)